molecular formula C12H15Br2NO2 B070174 Benzyl bis(2-bromoethyl)carbamate CAS No. 189323-09-9

Benzyl bis(2-bromoethyl)carbamate

Cat. No.: B070174
CAS No.: 189323-09-9
M. Wt: 365.06 g/mol
InChI Key: KZXFVMMTKPFXAO-UHFFFAOYSA-N
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Description

Benzyl bis(2-bromoethyl)carbamate is a useful research compound. Its molecular formula is C12H15Br2NO2 and its molecular weight is 365.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Benzyl bis(2-bromoethyl)carbamate and related compounds have been explored in various chemical syntheses and applications due to their unique properties. For instance, derivatives of benzyl carbamates have been utilized in Lewis Acid Mediated One-Pot Synthesis to create a range of π-conjugated annulated carbazoles, showcasing their utility in the development of polycyclic aromatic heterocycles (Sureshbabu et al., 2011). This method highlights the potential for these compounds in the synthesis of complex organic structures.

Environmental and Sustainable Chemistry

This compound derivatives have also found applications in sustainable chemistry , particularly in the context of carbon dioxide recycling. For example, the carboxylation of aliphatic and benzyl diamines with electrochemically activated CO2 led to the synthesis of bis-O-alkyl carbamates, demonstrating an environmentally friendly approach to chemical synthesis with potential large-scale applications (Forte et al., 2017).

Asymmetric Synthesis and Medicinal Chemistry

The versatility of benzyl-type carbamates extends into asymmetric synthesis and the exploration of their medicinal chemistry applications. Studies have shown that primary benzyl-type carbamates can be deprotonated and used to trap different classes of electrophiles, yielding highly enantioenriched secondary benzyl carbamates. This process is crucial for the development of compounds with potential therapeutic applications (Lange et al., 2008).

Advanced Material and Catalyst Development

In advanced material science and catalysis, this compound derivatives have been used to create novel structures with significant applications. For example, novel cationic gemini surfactants based on benzylidene derivatives have shown excellent performance as corrosion inhibitors for carbon steel pipelines, indicating the potential of these compounds in industrial applications (Hegazy et al., 2010).

Safety and Hazards

The safety data sheet for Benzyl (2-bromoethyl)carbamate indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

benzyl N,N-bis(2-bromoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXFVMMTKPFXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596590
Record name Benzyl bis(2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189323-09-9
Record name Benzyl bis(2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-N,N-bis(2-bromoethyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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